REACTION_CXSMILES
|
C[C@@H]1O[C@@H](OC[C@H]2O[C@@H](O[C:17]3[C:26](=[O:27])[C:25]4[C:24]([OH:28])=[CH:23][C:22]([OH:29])=[CH:21][C:20]=4[O:19][C:18]=3[C:30]3[CH:31]=[CH:32][C:33]([OH:37])=[C:34]([OH:36])[CH:35]=3)[C@H](O)[C@@H](O)[C@@H]2O)[C@H](O)[C@H](O)[C@H]1O.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].Cl>>[CH:31]1[C:30]([C:18]2[O:19][C:20]3[CH:21]=[C:22]([OH:29])[CH:23]=[C:24]([OH:28])[C:25]=3[C:26](=[O:27])[CH:17]=2)=[CH:35][C:34]([OH:36])=[C:33]([OH:37])[CH:32]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC=4C=C(C=C(C4C3=O)O)O)C=5C=CC(=C(C5)O)O)O)O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
195 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are suspended in 6 l of demineralized wazer and, at 100° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then refluxed for a further 12 h
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at 0° C
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C@@H]1O[C@@H](OC[C@H]2O[C@@H](O[C:17]3[C:26](=[O:27])[C:25]4[C:24]([OH:28])=[CH:23][C:22]([OH:29])=[CH:21][C:20]=4[O:19][C:18]=3[C:30]3[CH:31]=[CH:32][C:33]([OH:37])=[C:34]([OH:36])[CH:35]=3)[C@H](O)[C@@H](O)[C@@H]2O)[C@H](O)[C@H](O)[C@H]1O.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].Cl>>[CH:31]1[C:30]([C:18]2[O:19][C:20]3[CH:21]=[C:22]([OH:29])[CH:23]=[C:24]([OH:28])[C:25]=3[C:26](=[O:27])[CH:17]=2)=[CH:35][C:34]([OH:36])=[C:33]([OH:37])[CH:32]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC=4C=C(C=C(C4C3=O)O)O)C=5C=CC(=C(C5)O)O)O)O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
195 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are suspended in 6 l of demineralized wazer and, at 100° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then refluxed for a further 12 h
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at 0° C
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |